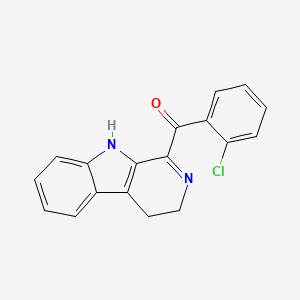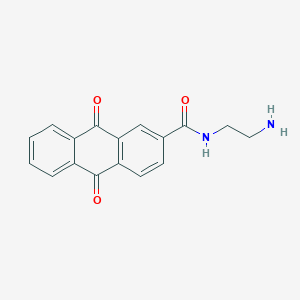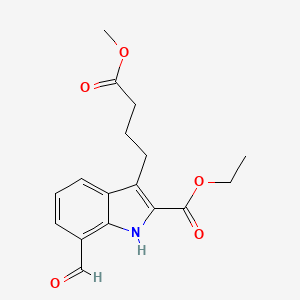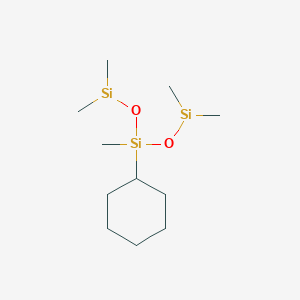
(2-Chlorophenyl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chlorophenyl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone is a chemical compound that belongs to the class of beta-carbolines Beta-carbolines are a group of indole alkaloids that have been found to exhibit a wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone typically involves the reaction of 2-chlorobenzoyl chloride with 4,9-dihydro-3H-beta-carboline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to increase yield and efficiency.
化学反応の分析
Types of Reactions
(2-Chlorophenyl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(2-Chlorophenyl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2-Chlorophenyl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
- (2-Chlorophenyl)(1-hydroxycyclopentyl)methanone
- (4-Chlorophenyl)(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methanone
Uniqueness
(2-Chlorophenyl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its beta-carboline core structure is known for its diverse pharmacological properties, making it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
906067-38-7 |
|---|---|
分子式 |
C18H13ClN2O |
分子量 |
308.8 g/mol |
IUPAC名 |
(2-chlorophenyl)-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)methanone |
InChI |
InChI=1S/C18H13ClN2O/c19-14-7-3-1-6-13(14)18(22)17-16-12(9-10-20-17)11-5-2-4-8-15(11)21-16/h1-8,21H,9-10H2 |
InChIキー |
YTHLHSMHBAOJRP-UHFFFAOYSA-N |
正規SMILES |
C1CN=C(C2=C1C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 2-[(2-hexyl-4-methylphenyl)thio]-1,3,5-tris(1-methylethyl)-](/img/structure/B12601633.png)

![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylindole-3-carboxamide](/img/structure/B12601642.png)
![2-[4-(2H-1,3-Benzodioxol-5-yl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12601643.png)
![Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester](/img/structure/B12601647.png)

![[(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl](/img/structure/B12601666.png)
![2,2'-[{[2-(Dimethylamino)ethyl]azanediyl}bis(methylene)]bis(4-nitrophenol)](/img/structure/B12601678.png)


![N-[(1R)-1-(4-nitrophenyl)ethyl]formamide](/img/structure/B12601693.png)

![Phenol, 2-[[1-(4-methoxyphenyl)-3-butenyl]amino]-](/img/structure/B12601708.png)

